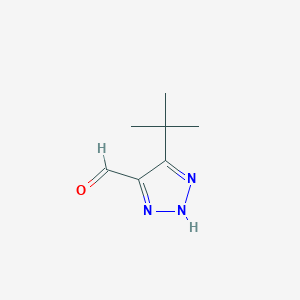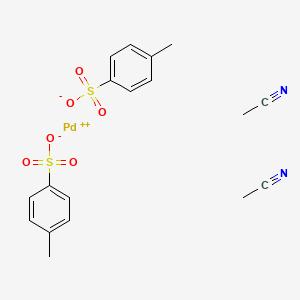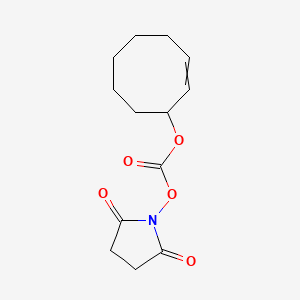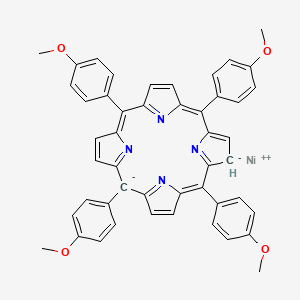
1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and hydroxyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one typically involves multiple steps. One common method includes the reaction of trifluoroacetophenone with a suitable aldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one
- 4,4,4-trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-trifluoro-3-oxo-2′-butyronaphthone
Uniqueness
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is unique due to its dual trifluoromethyl and hydroxyl functionalities, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H8F6O4 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-hydroxy-4-[3-(4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H |
Clave InChI |
AQDATTJSOTVAAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498815.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12498830.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[N-(4-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B12498831.png)


![4-chloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12498856.png)
![2-(2-bromo-6-ethoxy-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12498864.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498870.png)

![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12498891.png)
